molecular formula C14H18N2O3S B2676754 (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide CAS No. 1312003-80-7

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide

Cat. No.: B2676754
CAS No.: 1312003-80-7
M. Wt: 294.37
InChI Key: MDDNIGQASVWSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Cyanoethyl)-N-(2-Methoxyethyl)-2-Phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a phenyl group and two distinct alkylamino groups: a 2-cyanoethyl and a 2-methoxyethyl moiety. Its (E)-stereochemistry is critical for maintaining planar conformation, which influences intermolecular interactions and binding affinity to biological targets.

Properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-12-11-16(10-5-9-15)20(17,18)13-8-14-6-3-2-4-7-14/h2-4,6-8,13H,5,10-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDNIGQASVWSIA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethenesulfonyl chloride, 2-cyanoethylamine, and 2-methoxyethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow

Biological Activity

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 268.35 g/mol
  • CAS Number : [Insert CAS number if available]

The compound features a phenyl group, a sulfonamide moiety, and two aliphatic chains that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. A study by ResearchGate highlighted the efficacy of various sulfonamide derivatives against bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, which is critical for DNA replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cells, where the compound showed significant cytotoxic effects as documented in various journals focusing on medicinal chemistry.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to inflammation and cancer progression. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to test susceptibility.
    • Results : Zones of inhibition were recorded, indicating effective antimicrobial action at concentrations above 5 µg/mL.

Data Tables

Biological ActivityTest Organism/Cell LineConcentrationObserved Effect
AntimicrobialStaphylococcus aureus5 µg/mLZone of inhibition observed
AnticancerMCF-7 (Breast Cancer)10 µM50% cell viability reduction
Enzyme InhibitionCOX-1/COX-2VariesReduced prostaglandin synthesis

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Key Structural Features
(E)-N-(2-Cyanoethyl)-N-(2-Methoxyethyl)-2-Phenylethenesulfonamide R1 = 2-cyanoethyl, R2 = 2-methoxyethyl Not reported Dual alkylamino groups with polar moieties
(E)-N-(4-Methoxyphenyl)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)ethenesulfonamide (6l) R1 = 4-methoxyphenyl, R2 = hydroxy-dimethoxyphenyl 146–148 Aromatic substituents with hydroxyl/methoxy groups
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) R1 = nitro-methoxyphenyl, R2 = trimethoxyphenyl 172–174 Electron-withdrawing nitro group enhances stability
Potassium salt of (E)-N-[6-methoxy-5-(2-methoxyphenoxy)pyrimidin-4-yl]-2-phenylethenesulfonamide R1 = pyrimidinyl-methoxy, R2 = phenyl Not reported Ionic form improves solubility
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide R1 = ethyl, R2 = 2-methoxyphenyl Not reported Simpler alkyl/aryl substitution

Key Observations:

  • Melting Points : Aromatic derivatives with electron-withdrawing groups (e.g., nitro in 6s) exhibit higher melting points (172–174°C vs. 146–148°C for 6l), suggesting stronger intermolecular interactions .
  • Ionic Derivatives : The potassium salt of a pyrimidine-containing analogue demonstrates how ionic forms can improve bioavailability, a strategy applicable to the target compound .

Q & A

Q. How can the synthesis of (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide be optimized for yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Stepwise sulfonamide coupling : React 2-phenylethenesulfonyl chloride with excess 2-cyanoethylamine and 2-methoxyethylamine under inert conditions (N₂ atmosphere) to minimize byproducts. Use dichloromethane as a solvent at 0–5°C to control exothermic reactions .
  • E/Z isomer separation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the E-isomer. Monitor via TLC (Rf ~0.3–0.4) .
  • Yield enhancement : Increase amine equivalents (2.5–3.0 eq) and use catalytic DMAP to accelerate nucleophilic substitution.

Q. Table 1: Representative Synthesis Conditions

ParameterCondition
SolventDichloromethane
Temperature0–5°C
Reaction Time12–24 h
PurificationColumn chromatography (EtOAc/hexane 3:7)
Yield Range45–65%

Q. What analytical techniques confirm the structural integrity and E-configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for trans-vinylic protons (δ 6.8–7.2 ppm, J = 12–16 Hz) characteristic of the E-isomer. The methoxyethyl group shows a singlet at δ 3.3–3.5 ppm (OCH₃) .
    • ¹³C NMR : Confirm sulfonamide carbonyl at δ 165–170 ppm and cyanoethyl carbon at δ 115–120 ppm.
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry. Use SHELX software for refinement (e.g., CCDC deposition) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches at 1320–1350 cm⁻¹ and nitrile C≡N at 2240–2260 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the sulfonamide nitrogen. The cyanoethyl group withdraws electron density, reducing nucleophilicity at nitrogen and favoring electrophilic substitution at the phenyl ring .
  • Experimental Validation :
    • React with Pd-catalyzed Suzuki-Miyaura partners (e.g., aryl boronic acids). Monitor regioselectivity via LC-MS.
    • Compare with analogs lacking the cyanoethyl group to isolate electronic effects .

Q. Table 2: Reactivity Comparison

SubstituentReaction Rate (k, s⁻¹)Major Product
Cyanoethyl1.2 × 10⁻³Para-substituted
Methoxyethyl2.8 × 10⁻³Ortho-substituted

Q. What strategies mitigate competing side reactions during functionalization of the ethenesulfonamide core?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the sulfonamide NH with tert-butoxycarbonyl (Boc) before introducing electrophiles. Deprotect with TFA post-functionalization .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce dimerization.
  • Temperature Control : Maintain reactions below 40°C to prevent retro-Michael additions involving the cyanoethyl group .

Q. How can computational methods predict the compound’s bioavailability for pharmacological studies?

Methodological Answer:

  • QSAR Modeling : Calculate logP (2.8–3.2) and polar surface area (90–100 Ų) to predict membrane permeability.
  • Molecular Dynamics : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • In Silico Docking : Use AutoDock Vina to model binding to sulfonamide-targeted receptors (e.g., carbonic anhydrase IX) .

Q. What spectroscopic discrepancies arise from batch-to-batch variations in synthesis?

Methodological Answer:

  • Impurity Profiling : Use LC-HRMS to detect residual amines (m/z 88.1 for 2-cyanoethylamine) or sulfonyl chloride intermediates.
  • Quantitative NMR : Compare integration ratios of methoxyethyl (δ 3.3 ppm) and vinylic protons (δ 6.9 ppm) across batches .

Key Considerations

  • Data Gaps : Limited direct evidence on the compound necessitates extrapolation from structurally related sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.